n-(1-(2-Methoxyphenyl)ethyl)isobutyramide
Description
N-(1-(2-Methoxyphenyl)ethyl)isobutyramide is an isobutyramide derivative featuring a 2-methoxyphenethyl substituent.
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)13(15)14-10(3)11-7-5-6-8-12(11)16-4/h5-10H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOTZMNWSORPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(2-Methoxyphenyl)ethyl)isobutyramide typically involves the reaction of 2-methoxyphenylacetic acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the final amide product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: n-(1-(2-Methoxyphenyl)ethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The amide group can be reduced to form an amine, which can further undergo alkylation or acylation reactions.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: n-(1-(2-Methoxyphenyl)ethyl)isobutyramide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of methoxyphenyl derivatives on cellular processes. It can be used as a model compound to investigate the interactions between small molecules and biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. Its amide moiety allows for the formation of hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the formulation of coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of n-(1-(2-Methoxyphenyl)ethyl)isobutyramide involves its interaction with specific molecular targets in biological systems. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the amide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Comparison with n-Butyramide and Isobutyramide
- Structural Differences: n-Butyramide (CH₃CH₂CH₂CONH₂) and isobutyramide ((CH₃)₂CHCONH₂) lack aromatic substituents, unlike N-(1-(2-Methoxyphenyl)ethyl)isobutyramide.
- Biological Activity: Proliferation Inhibition: In erythroleukemia cells, n-butyramide is a stronger inhibitor of proliferation (IC₅₀ ~2 mM) than isobutyramide (IC₅₀ ~5 mM) . Hemoglobin Induction: n-Butyramide induces hemoglobin synthesis at 5 mM, while isobutyramide shows weaker differentiation effects . Structural complexity in the target compound could modulate differentiation pathways differently. Histone Deacetylase (HDAC) Inhibition: Both n-butyramide and isobutyramide are weaker HDAC inhibitors compared to butyrate (IC₅₀ ~0.5 mM vs. ~0.1 mM for butyrate) . The 2-methoxy group may alter HDAC binding, but this requires experimental validation.
Comparison with 4-Fluoroisobutyrylfentanyl (4F-iBF)
- Structural Differences: 4F-iBF (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide) includes a piperidine ring and 4-fluorophenyl group, contrasting with the 2-methoxyphenethyl group in the target compound .
- Pharmacological Implications: 4F-iBF, as a fentanyl analog, exhibits µ-opioid receptor agonism . The absence of a piperidine ring in this compound suggests divergent pharmacological targets, possibly non-opioid receptors or enzymes.
Comparison with n-(2-Methoxy-5-sulfamoylphenyl)isobutyramide
Structural Differences :
- Potential Applications: Sulfamoyl-containing analogs are often explored for antimicrobial or diuretic applications , whereas the target compound’s lack of this group may shift its utility toward CNS or anticancer applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
